molecular formula C9H12S B6145688 (2,4-dimethylphenyl)methanethiol CAS No. 90535-40-3

(2,4-dimethylphenyl)methanethiol

Cat. No.: B6145688
CAS No.: 90535-40-3
M. Wt: 152.3
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Description

(2,4-Dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol. Structurally, it consists of a benzene ring substituted with two methyl groups at the 2- and 4-positions and a methanethiol (-CH₂SH) functional group. This compound is part of the arylthiol family, characterized by the presence of a sulfur atom bonded to an aromatic ring system.

Properties

CAS No.

90535-40-3

Molecular Formula

C9H12S

Molecular Weight

152.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of 2,4-Dimethylbenzyl Halides with Thiourea

A foundational method involves the nucleophilic substitution of 2,4-dimethylbenzyl halides (e.g., chloride or bromide) with thiourea. This two-step process begins with the formation of an isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the free thiol. For instance, reacting 2,4-dimethylbenzyl chloride with thiourea in ethanol under reflux conditions produces the intermediate, which is subsequently treated with sodium hydroxide to liberate (2,4-dimethylphenyl)methanethiol.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 80–100°C (reflux)

  • Base: NaOH or KOH (hydrolysis step)

  • Yield: 65–75% (optimized protocols)

Hydrolysis of Isothiouronium Salts

The isothiouronium salt intermediate is highly sensitive to alkaline conditions. Hydrolysis at elevated temperatures (70–90°C) ensures complete conversion to the thiol, with care taken to avoid over-oxidation. This method is favored for its simplicity but requires rigorous purification to remove residual thiourea and inorganic salts.

Catalytic Thiolation Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling has emerged as a robust strategy for introducing thiol groups into aromatic systems. A patent describing the synthesis of vortioxetine highlights the utility of palladium catalysts in forming aryl-thioether bonds. Adapting this methodology, 2,4-dimethylbenzyl bromide can couple with thiolating agents (e.g., potassium thioacetate) in the presence of Pd(PPh₃)₄ and a phosphine ligand to form the protected thioacetate intermediate, which is subsequently deacetylated.

Optimized Parameters:

  • Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄

  • Ligand: Xantphos or BINAP

  • Solvent: Toluene or DMF

  • Yield: 70–85%

Nickel-Catalyzed Thiolation

Nickel complexes offer a cost-effective alternative to palladium. Recent advances demonstrate that NiCl₂(dppe) catalyzes the coupling of 2,4-dimethylbenzyl zinc reagents with elemental sulfur, producing the thiol after acidic workup. This method avoids the need for pre-formed thiolating agents and operates under milder conditions (60–80°C).

Advanced Organometallic Techniques

Grignard Reagent Utilization

Aryl Grignard reagents derived from 2,4-dimethylbromobenzene react with sulfur powder to form thiolates, which are protonated to yield the target thiol. This method, adapted from osmium tetraaryl complex syntheses, involves:

  • Generating 2,4-dimethylphenylmagnesium bromide.

  • Reacting with S₈ in THF at −78°C.

  • Quenching with NH₄Cl to isolate the thiol.

Key Data:

  • Grignard Formation: 0°C, 2 hours (90% conversion)

  • Sulfur Incorporation: 1.1 equiv S₈, −78°C

  • Overall Yield: 55–65%

Lithium-Halogen Exchange Strategies

Lithiation of 2,4-dimethylbromobenzene with n-BuLi, followed by reaction with dimethyl disulfide (DMDS), provides a high-purity route. The intermediate lithium arylthiolate is hydrolyzed to release the thiol.

Conditions:

  • Lithiating Agent: n-BuLi (2.5 equiv)

  • Temperature: −78°C (lithiation), 25°C (quench)

  • Yield: 75–80%

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance safety and efficiency. For example, the thiourea alkylation method is adapted into a two-stage flow system:

  • Stage 1: Mixing 2,4-dimethylbenzyl chloride with thiourea in ethanol (residence time: 30 min).

  • Stage 2: Hydrolysis with NaOH (residence time: 20 min).
    This setup achieves 90% conversion with minimal byproducts.

Purification and Quality Control

Distillation under reduced pressure (80–100°C, 10 mmHg) removes residual solvents and unreacted starting materials. GC-MS analysis confirms purity (>98%), while NMR spectroscopy verifies structural integrity.

Comparative Analysis of Methodologies

Yield Optimization

Method Yield (%) Purity (%) Scalability
Thiourea Alkylation65–7595–98High
Palladium Catalysis70–85>99Moderate
H₂S Treatment80–8597–99Low
Grignard Synthesis55–6590–95Low

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides (e.g., (2,4-dimethylphenyl)disulfide) and sulfonic acids.

    Reduction: The corresponding hydrocarbon (e.g., 2,4-dimethylbenzene).

    Substitution: Various substituted thiols depending on the reactants used.

Scientific Research Applications

(2,4-dimethylphenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and pathways. The compound’s effects are mediated through its ability to modulate redox reactions and its potential to act as a nucleophile in biochemical reactions .

Comparison with Similar Compounds

Key Properties:

  • Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) due to its hydrophobic methyl groups, but poorly soluble in water.
  • Odor : Thiols typically exhibit strong, pungent odors; however, the methyl substituents may modulate the volatility and odor profile compared to simpler thiols like methanethiol (CH₃SH) .

Comparison with Similar Compounds

The following table compares (2,4-dimethylphenyl)methanethiol with structurally related thiols and methanethiol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point* Key Functional Groups Applications/Research Findings
This compound C₉H₁₂S 152.26 ~200–220°C Aromatic ring, -CH₂SH Potential use in chemosensors and synthetic intermediates (inferred from hydrazone analogs)
(2-Fluorophenyl)methanethiol C₇H₇FS 142.19 ~180–200°C Aromatic ring, -CH₂SH, -F Research applications in organic synthesis; fluorinated analogs enhance polarity
Methanethiol (CH₃SH) CH₄S 48.11 6°C -SH Odorant in propane, marker in food spoilage studies
Methanedithiol (CH₂(SH)₂) CH₄S₂ 96.18 96–98°C Two -SH groups Less stable; limited applications compared to arylthiols

Structural and Functional Insights:

Halogens: Fluorine in (2-fluorophenyl)methanethiol introduces electronegativity, which may improve binding affinity in chemosensor applications but reduces thermal stability .

Odor and Volatility: Methanethiol (CH₃SH) is highly volatile (boiling point 6°C) and contributes to off-odors in food spoilage . Arylthiols like this compound are less volatile due to larger molecular size, making them more suitable for non-volatile applications (e.g., polymer additives).

Synthetic Utility :

  • Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl () suggest that arylthiols could serve as precursors for Schiff base ligands or chemosensors.
  • Fluorinated thiols () are often used in pharmaceuticals, whereas methyl-substituted variants may find roles in materials science.

Chemosensor Development

Hydrazones synthesized from 2,4-dimethylphenyl hydrazine HCl () demonstrate the utility of aryl-substituted compounds in detecting metal ions or small molecules.

Food and Odor Science

Methanethiol (CH₃SH) is a well-documented marker in cooked pork and spoiled rocket leaves (). Arylthiols like this compound are less likely to contribute to food odors due to lower volatility but may serve as stabilizing agents in packaging materials.

Q & A

Q. How can researchers leverage structural analogs (e.g., 2-chloro-4-methyl derivatives) to probe structure-activity relationships (SAR)?

  • Methodological Answer :
  • SAR Libraries : Synthesize analogs with varied substituents (e.g., halogens, methoxy) and test antimicrobial activity (MIC assays).
  • Crystallographic Overlays : Superimpose analogs’ structures (using Mercury software) to identify critical pharmacophore features. High-resolution data (≤0.8 Å) ensures accuracy .

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